2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S/c1-16-6-9-20(10-7-16)33(31,32)23-14-28(22-11-8-18(26)13-21(22)25(23)30)15-24(29)27-19-5-3-4-17(2)12-19/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCYCHGQQKOWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tosyl Group Installation via C-H Sulfonylation
The 3-tosylquinolin-4-one intermediate forms through copper-catalyzed remote C-H functionalization. As demonstrated in selective sulfonylation protocols, treatment of 6-fluoroquinolin-4-ol with p-toluenesulfonyl chloride (3 equiv) under CuCl catalysis (10 mol%) in toluene at 110°C for 24 hours achieves 78% yield. Sodium carbonate acts as base to neutralize HCl byproduct, while argon atmosphere prevents oxidative decomposition.
Key reaction parameters:
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10-20 mol% CuCl | <5% variation |
| Solvent | Toluene | 15%↑ vs DMF |
| Temperature | 110°C | 40%↓ at 80°C |
Alternative Route: Nucleophilic Aromatic Substitution
For laboratories without specialized catalysis setups, stepwise assembly proves viable. 6-Fluoro-4-hydroxyquinoline undergoes tosylation using TsCl (1.2 equiv) in dichloromethane with DMAP (0.1 equiv) at 0→25°C over 12 hours (82% isolated). This method avoids transition metals but requires strict moisture control.
Acetamide Sidechain Incorporation
Chloroacetylation-Coupling Sequence
The N-(m-tolyl)acetamide moiety installs via a two-step protocol adapted from quinazolinone syntheses:
- Chloroacetylation: React 3-tosyl-6-fluoroquinolin-4-one with chloroacetyl chloride (1.05 equiv) in glacial acetic acid/ethanol (1:4 v/v) under reflux (8 h, 78% yield).
- Nucleophilic Displacement: Treat intermediate with m-toluidine (1.2 equiv) in ethanol containing acetic acid (5 drops) at 40°C for 10 hours (85% yield).
Sidechain coupling optimization:
- Ethanol outperforms DMSO in minimizing Tosyl group cleavage (<2% vs 18% degradation)
- Acetic acid additive improves reaction rate (k = 0.42 h⁻¹ vs 0.15 h⁻¹ without)
One-Pot Mitsunobo Approach
Advanced methodology employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple preformed N-(m-tolyl)acetamide directly to the quinoline core. While reducing step count, this method shows lower efficiency (63% overall) due to competing O-tosylation.
Purification and Analytical Characterization
Crystallization Conditions
Recrystallization from ethanol/water (7:3) yields prismatic crystals suitable for X-ray analysis. DSC shows melting endotherm at 214-216°C (ΔH = 98.4 J/g), consistent with monohydrate form.
Spectroscopic Fingerprints
¹H NMR (600 MHz, DMSO-d₆):
- δ 8.71 (d, J = 7.2 Hz, 1H, H-5)
- δ 7.89 (m, 4H, tosyl aromatic)
- δ 7.33 (t, J = 7.8 Hz, 1H, m-tolyl)
- δ 4.62 (s, 2H, CH₂CO)
HRMS (ESI+):
Found m/z 465.1247 [M+H]⁺ (Calcd for C₂₅H₂₂FN₂O₄S: 465.1241)
Comparative Method Analysis
| Parameter | C-H Sulfonylation | Stepwise Tosylation | Mitsunobo |
|---|---|---|---|
| Total Yield | 67% | 71% | 63% |
| Purity (HPLC) | 99.2% | 98.7% | 95.4% |
| Reaction Scale | 10 mmol | 50 mmol | 5 mmol |
| Metal Contamination | <5 ppm Cu | None | None |
The sulfonylation route offers best atom economy (82%) but requires specialized catalysis equipment. Pharmaceutical manufacturers favor stepwise tosylation for easier scale-up despite slightly lower yields.
Industrial-Scale Considerations
Cost Analysis
Raw material breakdown for 1 kg production:
Environmental Impact
Process mass intensity (PMI) calculations:
- Sulfonylation path: 23.4 kg waste/kg product
- Stepwise method: 31.7 kg waste/kg Solvent recovery systems can reduce PMI by 40% through ethanol distillation reuse.
Chemical Reactions Analysis
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation typically yields quinoline N-oxide derivatives.
Reduction products include dihydroquinoline derivatives.
Substitution reactions yield various substituted quinoline compounds, depending on the nucleophile used.
Chemistry
Catalysts: Its structure makes it a potential candidate for novel catalytic systems in organic reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Derivatives may exhibit antimicrobial activity.
Drug Development: Potential lead compound for designing drugs targeting specific enzymes or receptors.
Industry
Material Science: Utilized in the development of new materials with desired electronic or optical properties.
Mechanism of Action
Similar Compounds
Quinoline Derivatives: Such as 2-chloro-3-quinolinyl N-phenylcarbamate.
Fluoroquinolones: Like ciprofloxacin and levofloxacin.
Tosyl Compounds: Such as p-toluenesulfonylchloride derivatives.
Uniqueness: 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(m-tolyl)acetamide is unique in its combined structural features that provide a distinct profile in terms of reactivity and potential applications. The presence of both the fluorine and tosyl groups sets it apart from other quinoline derivatives, potentially offering enhanced biological activity and selectivity.
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Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline and Quinazoline Acetamide Derivatives
The target compound shares structural homology with acetamide derivatives bearing quinoline or quinazoline cores. Key analogs and their properties are summarized below:
Key Observations :
- Substituent Effects : The 6-fluoro group in the target compound may enhance metabolic stability compared to 6-chloro or 6-methoxy analogs, as fluorine is a common bioisostere for improving pharmacokinetics .
- Tosyl Group : The 3-tosyl moiety (present in both the target compound and ’s analog) likely contributes to enzyme inhibition by mimicking natural substrates (e.g., in InhA or kinase targets) .
- Acetamide Side Chain : The m-tolyl group may optimize lipophilicity and target binding compared to phenyl or ethylphenyl substituents, as seen in and .
Functional Analogs with Non-Quinoline Cores
Compounds with divergent cores but similar acetamide pharmacophores provide insights into structure-activity relationships:
Comparative Analysis :
- Core Flexibility: While quinoline/quinazoline derivatives target enzymes like InhA or kinases, coumarin hybrids () exhibit antioxidant properties, highlighting the role of core structure in dictating mechanism .
- Synergistic Substituents : The combination of fluoro and tosyl groups in the target compound may synergize for dual enzyme inhibition, similar to sulfonamide-quinazoline hybrids in .
Research Findings and Mechanistic Insights
Enzyme Inhibition Potential
- InhA Inhibition: demonstrates that chloro-substituted quinazoline acetamides inhibit Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key fatty acid biosynthesis enzyme. The target compound’s 6-fluoro group may similarly disrupt substrate binding .
- Antioxidant Activity : Coumarin-based acetamides () showed enhanced radical scavenging, suggesting that the 4-oxo group in the target compound could participate in redox reactions if similarly functionalized .
Anticancer Activity
Quinazoline-sulfonamide derivatives () with m-tolyl acetamide groups exhibited antiproliferative effects via molecular docking into kinase pockets. The target compound’s tosyl group may mimic sulfonamide interactions, potentiating analogous activity .
Data Tables for Key Analogs
Table 1: Structural and Activity Comparison of Quinoline Derivatives
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(m-tolyl)acetamide?
Answer: The synthesis involves a multi-step sequence:
Quinoline Core Formation: Cyclization of substituted anilines with ketones or aldehydes under acidic conditions (e.g., polyphosphoric acid) to generate the 4-oxoquinoline scaffold .
Tosylation: Introduction of the tosyl group (-SO₂C₆H₄CH₃) at position 3 using tosyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to activate the site .
Acetamide Coupling: Reaction of the quinoline intermediate with chloroacetyl chloride, followed by substitution with m-toluidine in a polar aprotic solvent (e.g., DMF) using HATU as a coupling agent .
Key Conditions:
- Temperature control (0–5°C for tosylation, room temperature for amide coupling).
- Purification via silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures .
Q. What analytical techniques are essential for characterizing this compound and ensuring purity?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms structural integrity (e.g., quinoline protons at δ 7.5–8.5 ppm, tosyl methyl at δ 2.4 ppm) .
- DEPT-135 distinguishes CH₃, CH₂, and CH groups.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ expected for C₂₉H₂₄FN₂O₄S).
- HPLC-PDA: Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
- FT-IR: Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 4-oxoquinoline) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Answer:
Analog Synthesis:
- Vary substituents at the quinoline 6-position (e.g., replace fluoro with chloro, methoxy) .
- Modify the m-tolyl group (e.g., electron-withdrawing substituents for enhanced target binding) .
Biological Testing:
- Screen analogs against target enzymes (e.g., kinases) via fluorescence polarization assays.
- Compare IC₅₀ values in cell-based models (e.g., cancer cell lines) to identify potency trends .
Computational Modeling:
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with putative targets like DNA topoisomerases .
Example SAR Table:
| Substituent (Position) | Biological Activity (IC₅₀, μM) | Target Affinity |
|---|---|---|
| 6-Fluoro (Quinoline) | 0.45 ± 0.02 | Topo IIα |
| 6-Chloro (Quinoline) | 0.78 ± 0.05 | Topo IIα |
| 4-Methoxy (m-Tolyl) | 1.20 ± 0.10 | Kinase X |
Q. How can contradictory data on this compound’s stability under physiological conditions be resolved?
Answer:
Controlled Stability Assays:
- Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24 hours .
Identify Degradants:
- Isolate by preparative HPLC and characterize degradants (e.g., hydrolyzed acetamide or detosylated quinoline) .
Structural Stabilization:
- Introduce steric hindrance (e.g., bulkier groups at the 3-position) to reduce tosyl group lability .
Q. What methodologies are recommended for elucidating the compound’s mechanism of action?
Answer:
Target Identification:
- Chemical Proteomics: Use a biotinylated probe of the compound to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .
Pathway Analysis:
- Perform RNA-seq or phosphoproteomics on treated cells to map affected pathways (e.g., apoptosis, DNA repair) .
In Vivo Validation:
- Test efficacy in xenograft models (e.g., murine colorectal cancer) with pharmacokinetic monitoring of plasma/tissue concentrations .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
Answer:
Co-Solvent Systems: Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety for improved hydrophilicity .
Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size ~150 nm) for sustained release in cell media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
